2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
Description
2-(4-Fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a synthetic organic compound characterized by a cyclopenta[b]quinoline core esterified with a 2-(4-fluorophenyl)-2-oxoethyl group.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-14-10-8-13(9-11-14)19(24)12-26-21(25)20-15-4-1-2-6-17(15)23-18-7-3-5-16(18)20/h1-2,4,6,8-11H,3,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMJBZFTFTOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . This reaction is performed under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Industrial Chemistry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-aryl-2-oxoethyl esters of cyclopenta[b]quinoline derivatives. Key structural analogs differ in substituents on the phenyl ring or modifications to the ester/quinoline backbone, which significantly influence their chemical and physical behaviors. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
Substituent Effects on Lipophilicity: Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter logP values. Chlorine substituents (e.g., 394.83 g/mol) increase molecular weight and polarizability, favoring halogen bonding interactions in biological targets .
Steric and Electronic Modifications: Nitro groups (e.g., 547.92 g/mol compound) introduce redox-active moieties, which may confer unique reactivity in catalytic or therapeutic contexts . Hydroxyquinoline derivatives (368.79 g/mol) exhibit improved aqueous solubility, critical for formulation development .
Crystallographic and Synthetic Insights: Cyclopenta[b]quinoline derivatives are typically synthesized via nucleophilic substitution or esterification reactions, as seen in analogs like 2-(4-chlorophenyl)-2-oxoethyl esters . Crystal packing patterns (e.g., hydrogen-bonding networks) are influenced by substituents, as described in studies on related quinoline systems .
Research Findings and Implications
- Biological Activity : While direct data for the target compound are lacking, analogs such as 3-(trifluoromethyl)benzoate derivatives exhibit anti-inflammatory properties, suggesting fluorinated compounds may similarly interact with inflammatory pathways .
- Synthetic Feasibility : The compound can likely be synthesized using methods analogous to those for 2-(4-chlorophenyl)-2-oxoethyl derivatives, involving sulfonamide coupling or esterification under mild conditions .
- Stability Considerations : Fluorine’s electronegativity may enhance metabolic stability compared to chlorinated or methoxylated analogs, reducing susceptibility to oxidative degradation .
Biological Activity
The compound 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Structure and Composition
The compound is characterized by a cyclopenta[b]quinoline core, which is known for its diverse pharmacological properties. Its molecular formula is , and it features a 4-fluorophenyl group attached to an oxoethyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathway often includes the formation of the cyclopenta[b]quinoline structure followed by the introduction of the oxoethyl and fluorophenyl groups.
Antimicrobial Activity
Recent studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM.
- Mechanistic Insights : The compound was found to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), suggesting a mechanism involving the intrinsic apoptotic pathway.
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may exhibit neuroprotective effects. In animal models of neurodegeneration, administration of the compound showed improvement in cognitive function and reduction in oxidative stress markers.
The biological activity of this compound is hypothesized to involve several pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling that affects cellular responses such as apoptosis and proliferation.
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression or microbial resistance mechanisms.
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclopenta[b]quinoline core followed by functionalization. Key steps include:
- Core Formation : Cyclocondensation of substituted anilines with cyclopentanone derivatives under acidic conditions (e.g., using polyphosphoric acid) .
- Esterification : Coupling the quinoline carboxylate with 2-(4-fluorophenyl)-2-oxoethyl groups via Steglich esterification (DCC/DMAP catalysis) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Optimization Tips :
- Control reaction temperatures (e.g., 0–5°C for sensitive steps).
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC-MS.
Q. How can the crystal structure of this compound be determined and validated?
Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from ethanol). Collect data using Mo Kα radiation (λ = 0.71073 Å) at 293 K .
- Structure Solution : Use SHELXT for phase problem resolution .
- Refinement : SHELXL for least-squares refinement (R factor < 0.05) with anisotropic displacement parameters .
- Validation : Check for voids using Mercury’s void analysis and validate hydrogen bonding with graph-set analysis .
Example Refinement Statistics (from analogous quinoline derivatives ):
| Parameter | Value |
|---|---|
| R factor | 0.032 |
| wR factor | 0.091 |
| Data/Parameter Ratio | 11.8 |
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 394.12).
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation < 0.4%).
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling results be resolved?
Approach :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G**) .
- Polymorphism Screening : Perform SCXRD on multiple batches to rule out crystal packing effects .
- Thermal Analysis : Use DSC/TGA to detect solvates or hydrates that may alter spectral properties .
Q. What methodologies are effective for analyzing hydrogen-bonding patterns and their impact on crystal packing?
- Graph-Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism .
- Mercury Software : Visualize packing motifs and calculate interaction energies (e.g., π-π stacking distances < 4.0 Å) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···F interactions in fluorophenyl groups) .
Q. How can computational modeling predict the compound’s reactivity and regioselectivity in derivatization reactions?
- DFT Calculations : Optimize transition states for ester hydrolysis or nucleophilic substitution (e.g., using Gaussian with solvent models) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., carbonyl carbons with high positive potential) for reaction planning.
- Docking Studies : Screen binding affinities with biological targets (e.g., quinoline-binding enzymes) using AutoDock Vina .
Q. What strategies enable comparative studies of biological activity between this compound and analogous cyclopentaquinoline derivatives?
- In Vitro Assays : Test against reference compounds in kinase inhibition or antimicrobial assays (IC50 comparisons) .
- SAR Analysis : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
- Crystallographic Overlays : Superimpose structures with PDB entries (e.g., 2QSP) to identify key binding motifs .
Q. How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- Analytical Monitoring : Track degradation products via LC-MS and quantify using calibration curves .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature.
Q. What advanced techniques are used to evaluate intermolecular interactions in co-crystals or polymorphs of this compound?
- Powder XRD : Identify polymorphs by comparing experimental and simulated patterns .
- Solid-State NMR : Probe hydrogen bonding via ¹H-¹³C CP/MAS (chemical shift anisotropy analysis) .
- Thermodynamic Solubility Studies : Measure solubility in biorelevant media (e.g., FaSSIF) to assess formulation impacts .
Q. What strategies improve regioselective modifications of the cyclopenta[b]quinoline core?
- Protecting Groups : Use Boc or acetyl groups to block reactive sites (e.g., NH in the quinoline ring) during functionalization .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl additions) .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for challenging substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
